molecular formula C6H6O2 B14381766 2-Methylidenecyclopentane-1,3-dione CAS No. 90036-77-4

2-Methylidenecyclopentane-1,3-dione

Cat. No.: B14381766
CAS No.: 90036-77-4
M. Wt: 110.11 g/mol
InChI Key: MLKBDUKURHYFKP-UHFFFAOYSA-N
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Description

Structural Classification and Unique Features of the Exocyclic α,β-Unsaturated Dione (B5365651) Moiety

The key to understanding the chemical persona of 2-Methylidenecyclopentane-1,3-dione lies in its classification as an exocyclic α,β-unsaturated dione.

Cyclic 1,3-diketones, such as cyclopentane-1,3-dione, are well-known for their acidic α-protons and their ability to exist in keto-enol tautomeric forms. This acidity makes them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. On the other hand, α,β-unsaturated carbonyl compounds are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity.

This compound uniquely combines these two features. The exocyclic double bond is in conjugation with both carbonyl groups, creating a highly activated system.

The exocyclic methylene (B1212753) group profoundly influences the molecule's electronic and steric properties. Electronically, it extends the conjugation of the dione system, which is expected to impact its spectroscopic properties, such as its UV-Vis absorption spectrum. The double bond also introduces planarity to a portion of the ring.

Sterically, the presence of the methylene group can influence the approach of reagents. Reactions at the carbonyl carbons or the exocyclic double bond will be subject to steric hindrance from the rest of the ring. The specific geometry of the cyclopentane (B165970) ring will dictate the accessibility of different faces of the molecule to incoming reactants.

Strategic Importance in Retrosynthetic Analysis and Target Molecule Design

In the art of designing a synthesis for a complex target molecule, known as retrosynthetic analysis, simple and versatile building blocks are highly prized. This compound, in principle, can serve as a valuable synthon. A key retrosynthetic disconnection would involve breaking the exocyclic double bond, suggesting a synthesis from cyclopentane-1,3-dione and a one-carbon electrophile, such as formaldehyde. This disconnection is based on well-established reactions like the Knoevenagel or aldol (B89426) condensations. wikipedia.orgsci-hub.se

The α,β-unsaturated system in this compound makes it a prime candidate for various synthetic transformations. It can act as a Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the exocyclic carbon. wikipedia.org Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct more complex polycyclic systems. wikipedia.org The carbonyl groups themselves offer another site for reactions, such as reductions or additions of organometallic reagents.

Overview of Related Cyclopentane-1,3-dione Derivatives and Their Chemical Utility

While specific data on this compound is scarce, the broader family of cyclopentane-1,3-dione derivatives has found significant utility in organic synthesis. These compounds are versatile intermediates in the synthesis of a variety of natural products and biologically active molecules. beilstein-journals.org For instance, they have been employed in the synthesis of steroids and other complex polycyclic structures.

The reactivity of the active methylene group between the two carbonyls in cyclopentane-1,3-dione allows for a wide range of alkylation and acylation reactions, leading to a diverse array of substituted derivatives. These derivatives can then be further manipulated to construct intricate molecular architectures. The study of these related compounds provides a valuable framework for predicting the potential reactivity and applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90036-77-4

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-methylidenecyclopentane-1,3-dione

InChI

InChI=1S/C6H6O2/c1-4-5(7)2-3-6(4)8/h1-3H2

InChI Key

MLKBDUKURHYFKP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)CCC1=O

Origin of Product

United States

Synthetic Methodologies for the Construction of 2 Methylidenecyclopentane 1,3 Dione and Its Derivatives

Formation of the Cyclopentane-1,3-dione Core

The construction of the fundamental cyclopentane-1,3-dione ring system can be achieved through several strategic approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Intramolecular Condensation Reactions of Linear Dicarbonyl Precursors

A prevalent strategy for forming five-membered rings is through the intramolecular cyclization of linear dicarbonyl compounds. libretexts.orglibretexts.org This approach leverages the inherent reactivity of dicarbonyls to form a new carbon-carbon bond within the same molecule. For instance, the treatment of a 1,4-diketone like 2,5-hexanedione (B30556) with a base can lead to an intramolecular aldol (B89426) reaction, yielding a cyclopentenone product. libretexts.org The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orglibretexts.org Subsequent dehydration of the resulting aldol adduct furnishes the α,β-unsaturated cyclic ketone. The thermodynamic stability of the resulting five-membered ring often drives the reaction towards the desired product, even when other ring sizes are theoretically possible. libretexts.org For example, the intramolecular aldol reaction of 2,5-hexanedione favors the formation of the more stable five-membered ring over a highly strained three-membered ring. libretexts.orgkhanacademy.org

Annulation Reactions for Five-Membered Ring Construction

Annulation, or ring-forming, reactions provide another powerful avenue to the cyclopentane-1,3-dione core. These methods typically involve the reaction of two different molecules to build the ring system. A notable example is the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones with a cyclopropyl (B3062369) phosphonium (B103445) salt. acs.org This strategy allows for the creation of diquinane structures, which are bicyclic systems containing two five-membered rings. acs.org The reaction proceeds efficiently in a solvent like dimethylformamide (DMF) at elevated temperatures. acs.org Furthermore, copper-catalyzed borylative annulation of cyclic 1,3-dione-tethered 1,3-enynes has been shown to produce bicyclo[3.3.0]octane products with high enantioselectivity. nih.gov

Ring Contraction and Expansion Strategies

While less common for the direct synthesis of the parent cyclopentane-1,3-dione, ring contraction and expansion reactions can be employed to generate substituted derivatives. These methods involve the rearrangement of a larger or smaller ring system to form the desired five-membered ring. For example, certain ring contraction reactions can proceed via a 1,2-rearrangement mechanism to synthesize carbocycles. rsc.org

Derivatization of Pre-existing Cyclopentane-1,3-dione Scaffolds

A straightforward approach to obtaining derivatives of cyclopentane-1,3-dione involves the modification of the readily available parent ring system. Alkylation of 2-methylcyclopentane-1,3-dione is a common strategy. researchgate.net For instance, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone yields 2-methyl-2-(3-oxobutyl)-cyclopentane-1,3-dione, a key intermediate in natural product synthesis. chemicalbook.comresearchgate.net This reaction can be carried out in water, and the resulting product can be further cyclized under different conditions to yield various bicyclic systems. researchgate.net The regioselectivity of alkylation can be influenced by the solvent and the nature of the alkylating agent. researchgate.net Additionally, the cyclopentane-1,3-dione moiety itself can be used as a derivatizing agent for other molecules, such as aldehydes. nih.gov

Strategies for Introducing the Exocyclic Methylene (B1212753) Group at the 2-Position

Once the cyclopentane-1,3-dione core is established, the next critical step is the introduction of the exocyclic double bond at the 2-position.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are the most direct and widely used methods for converting a carbonyl group into a carbon-carbon double bond. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this context. organic-chemistry.orgwikipedia.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-methylidenecyclopentane-1,3-dione, the corresponding cyclopentane-1,3-dione would be treated with a methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The choice of base and reaction conditions can be crucial, as it has been observed that using sodium hydroxide (B78521) as a base in the Wittig reaction of 2,2-disubstituted cyclopentane-1,3-dione can lead to an alcohol product instead of the expected olefin. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgthieme-connect.com This often leads to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of a phosphonate to form a carbanion, which then adds to the carbonyl group. wikipedia.org The resulting intermediate eliminates a dialkyl phosphate to yield the alkene. wikipedia.org

Reaction Reagents Key Features
Wittig ReactionAldehyde/Ketone, Phosphorus YlideForms C=C bond, can be sensitive to base selection. researchgate.netwikipedia.org
Horner-Wadsworth-Emmons ReactionAldehyde/Ketone, Phosphonate CarbanionGenerally higher yielding and easier to purify than Wittig, often E-selective. wikipedia.orgorganic-chemistry.org
Stereochemical Control in Olefination

Olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are a primary method for converting a carbonyl group into an alkene. organic-chemistry.orgwikipedia.org In the context of synthesizing substituted 2-alkylidenecyclopentane-1,3-diones from a 2-oxocyclopentane-1,3-dione precursor, the HWE reaction offers significant control over the stereochemistry (E/Z) of the resulting exocyclic double bond.

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions. conicet.gov.ar Generally, phosphonate carbanions stabilized by electron-withdrawing groups react with aldehydes and ketones to produce olefins with excellent E-selectivity. organic-chemistry.org This selectivity arises from the thermodynamic equilibration of the reaction intermediates, which favors the formation of the more stable (E)-alkene. wikipedia.org Factors that promote this equilibration and thus enhance E-selectivity include using less-stabilizing phosphonate groups, higher reaction temperatures, and specific metal counter-ions (e.g., Li+ > Na+ > K+). wikipedia.org

Conversely, high Z-selectivity can be achieved through kinetic control, where the initial addition of the phosphonate ylide to the carbonyl is irreversible and proceeds through a transition state that leads preferentially to the Z-isomer. youtube.com The Still-Gennari modification of the HWE reaction is a benchmark for Z-selective olefination. youtube.com This method employs phosphonates with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or diaryl esters, in combination with strong, non-equilibrating bases like potassium hexamethyldisilazide (KHMDS) at low temperatures. youtube.comresearchgate.netmdpi.com The electron-withdrawing nature of the fluoroalkyl groups is thought to accelerate the elimination step, preventing the reversal of the initial addition and locking in the kinetically favored Z-geometry. youtube.com While direct examples on 2-oxocyclopentane-1,3-diones are not prevalent, these established principles allow for predictable stereochemical control in the synthesis of asymmetrically substituted 2-alkylidenecyclopentane-1,3-diones.

Elimination Reactions from Functionalized Precursors

The formation of the exocyclic methylene group can be readily achieved through the elimination of a suitable leaving group from a functionalized C2 position. A common and effective strategy is the Knoevenagel condensation, which involves the reaction of an active methylene compound—in this case, cyclopentane-1,3-dione—with an aldehyde or ketone, catalyzed by a weak base. clockss.org

For the synthesis of the parent this compound, cyclopentane-1,3-dione is reacted with formaldehyde. The reaction is a nucleophilic addition of the dione's active methylene group to the carbonyl of formaldehyde, followed by a dehydration step where a molecule of water is eliminated to form the α,β-unsaturated product. clockss.org The catalyst is typically a weak amine base, such as piperidine (B6355638) or ethylamine, which is basic enough to generate the enolate of the dione (B5365651) without inducing self-condensation of the aldehyde. clockss.org This method is also applicable to the synthesis of substituted derivatives by using other aldehydes in place of formaldehyde.

Transition Metal-Catalyzed Olefin Metathesis Approaches

Transition metal-catalyzed olefin metathesis has become a powerful C-C bond-forming reaction in organic synthesis. thieme-connect.de While Ring-Closing Metathesis (RCM) is most famously used to form endocyclic double bonds within a macrocycle or a 5- to 7-membered ring, its principles can be adapted to construct exocyclic alkenes. thieme-connect.denih.gov

The synthesis of a this compound derivative via RCM would require a specifically designed diene precursor tethered at the C2 position of the dione ring. For example, a precursor such as 2-allyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione could undergo an intramolecular RCM reaction. In this process, a ruthenium catalyst, such as a Grubbs-type catalyst, would facilitate the scrambling of the terminal alkenes, leading to the formation of a new exocyclic double bond and releasing volatile ethylene (B1197577) as a byproduct. nih.gov

A related, more general approach involves a tandem methylenation/ring-closing sequence starting from a carbonyl compound. organic-chemistry.org This strategy first converts a ketone into a diene, which then undergoes RCM. Applied to this system, a precursor like 2-acetyl-2-allylcyclopentane-1,3-dione could first be subjected to a Wittig methylenation to form the necessary diene, which would then cyclize via RCM to furnish the exocyclic methylene ring system.

Advanced Synthetic Approaches to Functionalized 2-Methylidenecyclopentane-1,3-diones

One-Pot and Cascade Reaction Sequences

Cascade reactions, which involve two or more sequential transformations in a single operation without isolating intermediates, offer a highly efficient route to complex molecules from simple precursors. Several cascade strategies have been developed that utilize cyclic 1,3-diones as starting materials to build functionalized polycyclic systems.

A prominent example is the tandem Michael-aldol reaction. In this sequence, a cyclic dione undergoes a Michael addition to an α,β-unsaturated acceptor, and the resulting enolate intermediate is trapped intramolecularly in an aldol condensation. This approach has been used to construct various bicyclic and polycyclic frameworks. For instance, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone generates an intermediate that can be selectively cyclized to form either bridged [3.2.1]bicyclooctane or fused perhydroindan ring systems depending on the reaction conditions. Such cascade reactions provide rapid access to complex derivatives that can be further elaborated.

The table below summarizes representative cascade reactions involving cyclic diones, showcasing the diversity of accessible structures.

Starting MaterialsAcceptor/ReagentCatalyst/ConditionsProduct TypeRef.
2-Methylcyclopentane-1,3-dioneMethyl vinyl ketoneWater, no catalyst2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione
Salicylaldehydesα,β-Unsaturated aldehydesDiarylprolinol etherFunctionalized 2H-Chromenes youtube.com
α-Arylmethylidene-β-diketones(Self-reaction)Li-baseFunctionalized 3,5-dihydroxycyclohexanes
Acetoneα,β-Unsaturated estersNaH, low temperatureCyclohexane-1,3-dione derivatives

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules at a late point in a synthetic sequence, enabling rapid diversification and the synthesis of analogues without de novo synthesis. mdpi.com The this compound scaffold, with its electron-deficient alkene and adjacent C-H bonds, is well-suited for various LSF reactions.

One key approach is the functionalization of the C(sp²)-H bond of the exocyclic alkene. This has been demonstrated on related 2,2-disubstituted cyclopentene-1,3-diones, where metal-free conditions using sodium azide (B81097) in water can achieve formal amination, as well as C-O and C-I bond formation at the vinyl C-H position.

Furthermore, the exocyclic methylene group creates an allylic system, opening pathways for allylic C(sp³)-H functionalization of substituents at the C4 and C5 positions of the ring. Group 9 transition-metal complexes, for example, are known to catalyze allylic C-H functionalization reactions, enabling the formation of C-N, C-O, and C-C bonds via π-allyl intermediates. Such methods could be applied to introduce new functional groups into the cyclopentane (B165970) ring of a pre-formed 2-methylidene derivative. The conjugate addition to the Michael acceptor is another powerful LSF tool for this system.

The following table highlights selected late-stage functionalization strategies applicable to α,β-unsaturated carbonyl systems and related scaffolds.

Substrate TypeReagent/Catalyst SystemTransformation TypeProductRef.
2,2-Disubstituted cyclopentene-1,3-dioneNaN₃ / H₂OC(sp²)-H Amination/Oxidation2-Amino/Hydroxy-cyclopentene-1,3-dione derivatives
N-AlkylaminesB(C₆F₅)₃ / Chiral Lewis Acidβ-Amino C-H Functionalizationδ-Amino carbonyl compounds organic-chemistry.org
OlefinsGroup 9 Cp* Transition-Metal ComplexesAllylic C-H FunctionalizationAllylically substituted products (C-N, C-O, C-C bonds)
Propargylamines / α,β-Unsaturated KetonesPyridoxal catalyst / NaOHα-C-H Conjugate AdditionChiral 1-Pyrrolines

Reactivity Profiles and Mechanistic Investigations of 2 Methylidenecyclopentane 1,3 Dione

Michael Addition Reactions (Conjugate Additions)

The core reactivity of 2-methylidenecyclopentane-1,3-dione is dominated by its participation in Michael or conjugate addition reactions. orgsyn.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic β-carbon of the methylene (B1212753) group, which is activated by the two adjacent carbonyl groups. This attack results in the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. orgsyn.orgnih.gov This thermodynamically controlled reaction is favored by a wide range of soft nucleophiles. masterorganicchemistry.comlibretexts.org

Scope of Nucleophilic Donors

The versatility of this compound as a Michael acceptor is demonstrated by the broad spectrum of nucleophiles that can be employed in its conjugate addition reactions. These can be broadly categorized into carbon-based and heteroatom-based nucleophiles.

A variety of stabilized carbon nucleophiles readily add to this compound. Enolates derived from 1,3-dicarbonyl compounds, such as malonic esters and β-ketoesters, are classic Michael donors that effectively form new carbon-carbon bonds with this acceptor. nih.govlibretexts.org These reactions typically proceed under basic conditions to generate the enolate nucleophile.

Organocuprates, also known as Gilman reagents, are soft organometallic nucleophiles that are particularly effective for 1,4-additions to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl groups. libretexts.orgrsc.org The reaction of a lithium diorganocopper reagent with this compound would introduce an alkyl or aryl group at the 2-position. Cyanide is another effective carbon nucleophile for conjugate additions, leading to the formation of β-cyano ketones. libretexts.org

Table 1: Examples of Carbon-Based Nucleophiles in Michael Additions

Nucleophile Type Example Reagent Resulting Product Structure
Enolate Diethyl malonate Diethyl 2-((2,5-dioxocyclopentyl)methyl)malonate
Organocuprate Lithium dimethylcuprate 2-Ethylcyclopentane-1,3-dione

This table presents hypothetical examples based on established reactivity patterns of Michael acceptors.

Heteroatoms can also serve as the nucleophilic species in conjugate additions to this compound. Thiols are particularly potent nucleophiles for Michael additions, often reacting under neutral or mildly basic conditions to form the corresponding thioether adducts. orgsyn.org Amines, both primary and secondary, are also common Michael donors, leading to β-amino dicarbonyl compounds. libretexts.org While less reactive, alcohols can also add to highly activated Michael acceptors, typically under basic conditions.

Table 2: Examples of Heteroatom-Based Nucleophiles in Michael Additions

Nucleophile Type Example Reagent Resulting Product Structure
Thiol Thiophenol 2-((Phenylthio)methyl)cyclopentane-1,3-dione
Amine Piperidine (B6355638) 2-(Piperidin-1-ylmethyl)cyclopentane-1,3-dione

This table presents hypothetical examples based on established reactivity patterns of Michael acceptors.

Stereochemical Control in Michael Additions

When the Michael addition to this compound creates a new stereocenter, controlling the stereochemical outcome of the reaction becomes a significant objective. This can be addressed through diastereoselective and enantioselective strategies.

In cases where the nucleophile or the cyclopentanedione ring already contains a stereocenter, the Michael addition can lead to the formation of diastereomers. The facial selectivity of the attack on the methylene group can be influenced by the steric and electronic properties of the existing chiral element. For instance, the addition of a chiral enolate to this compound could favor the formation of one diastereomer over the other due to preferential attack from the less hindered face of the enolate. nih.gov The diastereomeric ratio is often dependent on reaction conditions such as solvent, temperature, and the nature of any counterions. nih.gov

The development of asymmetric catalysis has enabled highly enantioselective Michael additions. rsc.orglibretexts.org By using a chiral catalyst, it is possible to generate a single enantiomer of the product from achiral starting materials. Organocatalysis has emerged as a powerful tool in this regard. rsc.org Chiral amines, thioureas, and squaramides can activate the Michael acceptor or donor to facilitate a stereochemically controlled reaction, often achieving high yields and excellent enantioselectivities (ee). rsc.orgbath.ac.uk For example, a chiral thiourea (B124793) catalyst can activate this compound through hydrogen bonding, directing the nucleophilic attack to one face of the double bond. rsc.orgnih.gov Similarly, chiral metal complexes, such as those based on copper, can catalyze enantioselective conjugate additions of organometallic reagents or other nucleophiles. rsc.orglibretexts.org

Table 3: Overview of Chiral Catalysts for Enantioselective Michael Additions

Catalyst Type Example Mode of Activation Expected Outcome
Organocatalyst (Thiourea) (R,R)-1,2-Diphenylethylenediamine-derived thiourea Hydrogen bonding to carbonyls of Michael acceptor High enantioselectivity in the addition of nucleophiles like nitroalkanes. rsc.orgnih.gov
Organocatalyst (Squaramide) Quinine-derived squaramide Bifunctional activation (H-bonding and Brønsted base) High enantioselectivity for thiol additions. bath.ac.uk

Intramolecular Michael Additions for Polycyclic Construction

The intramolecular Michael reaction, or 1,4-conjugate addition, is a powerful strategy for ring formation. rsc.orgorganicreactions.org In this process, a nucleophile (Michael donor) that is tethered to the Michael acceptor attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbocyclic or heterocyclic ring. rsc.org While specific examples detailing the intramolecular Michael addition of this compound are not extensively documented in primary literature, the reactivity of analogous systems provides significant insight. The general principle involves a substrate where a nucleophilic moiety is connected by a flexible chain to the this compound core. Upon treatment with a base or acid catalyst, the nucleophile adds to the exocyclic olefin to construct a new fused or bridged ring system. organicreactions.orgsemanticscholar.org The efficiency of such cyclizations is often high due to the favorable entropic factors of an intramolecular process. organicreactions.org

For instance, access to a tetracyclic precursor of a taxol analog was achieved through an intramolecular Michael addition to a hindered enone, demonstrating the power of this reaction in building complex polycyclic frameworks. organicreactions.org The reaction proceeds efficiently even when the target β-carbon is sterically demanding, a feature that is often more pronounced in intramolecular variants compared to their intermolecular counterparts. organicreactions.org

Tandem and Cascade Reactions Involving Michael Additions (e.g., Robinson Annulation)

Tandem or cascade reactions, which involve the sequential formation of multiple bonds in a single operation without isolating intermediates, are a cornerstone of efficient organic synthesis. princeton.edu The this compound scaffold is an ideal electrophilic partner for such sequences, which are often initiated by a Michael addition.

A classic example of a tandem Michael addition-initiated process is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. While a direct Robinson annulation using this compound as the Michael acceptor is conceptually feasible, literature more broadly describes tandem reactions involving similar 1,3-dicarbonyl compounds. For example, catalyst-free tandem reactions in water have been developed using 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which proceed via a Knoevenagel condensation followed by a Michael addition. nih.gov Other sequences involving 1,3-dicarbonyl compounds include tandem Michael addition-cyclization reactions with nitroalkenes, where the dicarbonyl compound acts as the nucleophile. researchgate.net Tandem processes can also involve a Michael addition followed by an intramolecular [3+2] cycloaddition, showcasing the versatility of these reaction cascades. rsc.org

Cycloaddition Chemistry

Cycloaddition reactions, particularly the Diels-Alder reaction, represent one of the most powerful methods for the construction of six-membered rings. wikipedia.orglibretexts.org The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent dienophile ("diene lover") for these transformations. libretexts.org

Diels-Alder Reactions as a Dienophile

As a class of 1,1-dicarbonylethenes, this compound and its analogs are effective dienophiles in [4+2] cycloaddition reactions. nih.govacs.org The reaction involves the concerted interaction of the four π-electrons of a conjugated diene with the two π-electrons of the dienophile's exocyclic double bond to form a cyclohexene (B86901) ring. libretexts.org

The reactivity of these dienophiles can vary. For example, the reaction of 1,1-dibenzoylethene with butadiene required heating in a sealed tube at 100°C, with the low yield attributed to polymerization of the dienophile under the harsh conditions. acs.org In contrast, the reaction with the more reactive 1,3-cyclopentadiene proceeds smoothly even at ambient temperature to afford the corresponding bicyclic adduct in good yield. acs.org

DienophileDieneConditionsProductYield (%)Reference
1,1-DibenzoyletheneButadieneToluene, 100°C, 15h4,4-Dibenzoylcyclohexene25 acs.org
1,1-DibenzoyletheneCyclopentadieneBenzene, rt, 10h2,2-Dibenzoylbicyclo[2.2.1]hept-5-ene89 acs.org
2-(Benzoyl(phenyl)methylene)-1,3-indandioneCyclopentadieneBenzene, rt, 10hSpiro[bicyclo[2.2.1]hept-5-ene-2,2'-indene]-1',3',3-trione, 3-benzoyl-3-phenyl-90 acs.org
Regioselectivity and Stereoselectivity (Endo/Exo Preference)

The Diels-Alder reaction is renowned for its high degree of stereospecificity and selectivity. libretexts.orgyoutube.comlibretexts.org When this compound or an unsymmetrical analog reacts with a diene like cyclopentadiene, the formation of two diastereomeric products, endo and exo, is possible. Generally, the endo isomer is kinetically favored due to secondary orbital overlap, a stabilizing interaction between the π-system of the dienophile's activating groups and the developing π-bond in the diene at the transition state. libretexts.orglibretexts.org

However, for 2-methylene-1,3-dicarbonyl compounds, the stereochemical outcome can be nuanced. In thermal reactions of asymmetrical 2-methylene-1,3-dicarbonyls with cyclopentadiene, only moderate stereoselectivity is often observed. nih.govacs.org This outcome can be rationalized by analyzing the frontier molecular orbitals (FMO) of different conformers of the dienophile. acs.org

Interestingly, the selectivity can be dramatically altered by the use of a Lewis acid catalyst. Lewis acid coordination to the carbonyl groups increases the dienophile's reactivity and can switch the selectivity. For certain 2-methylene-1,3-dicarbonyl compounds, Lewis acid catalysis leads to high stereoselectivity for the exo adduct. nih.govacs.org This reversal is attributed to steric hindrance in the metal-chelated intermediate, which disfavors the more compact endo transition state. nih.govacs.org

DienophileDieneCatalystTemp (°C)endo:exo RatioReference
(E)-Ethyl 2-benzoylpropenoateCyclopentadieneNone2560:40 nih.gov
(E)-Ethyl 2-benzoylpropenoateCyclopentadieneSnCl₄-7810:90 nih.gov
(E)-Ethyl 2-benzoylpropenoateCyclopentadieneTiCl₄-784:96 nih.gov
Reactivity with Electron-Rich and Electron-Deficient Dienes

The rate of a Diels-Alder reaction is governed by the electronic complementarity of the diene and dienophile. The reaction is fastest when one component is electron-rich and the other is electron-deficient. Since this compound is an electron-deficient dienophile due to its two electron-withdrawing carbonyl groups, it reacts most rapidly with electron-rich dienes. youtube.comuchicago.edu Electron-donating groups (EDGs) on the diene, such as alkoxy or alkyl groups, raise the energy of its Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO energy gap with the dienophile and a faster reaction rate. Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene) is an example of a highly reactive, electron-rich diene that undergoes facile Diels-Alder reactions with electron-poor dienophiles. wikipedia.orguchicago.edu

Conversely, reactions with electron-deficient dienes (those bearing electron-withdrawing groups) would be significantly slower, as both reactants would have low-energy LUMOs and HOMOs, resulting in a large, unfavorable energy gap.

Hetero-Diels-Alder Variants Utilizing the Carbonyl or Exocyclic Olefin

In the hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. youtube.comyoutube.com The this compound framework can participate in such reactions in multiple ways.

The exocyclic C=C bond can act as a standard dienophile, or the system can function as a heterodiene, where the C=C-C=O conjugated system reacts with a dienophile. This latter mode is particularly effective in inverse-electron-demand Diels-Alder reactions. For example, 2-methylene-1,3-dicarbonyl compounds react with electron-rich alkyl vinyl ethers, where the dicarbonyl compound acts as the heterodiene and the vinyl ether is the dienophile. rsc.orgrsc.org These reactions proceed with high regioselectivity to furnish 3,4-dihydro-2H-pyran derivatives, a selectivity that is predictable by FMO analysis. rsc.orgrsc.org Chiral variants based on spirocyclic methylene-1,3-dioxane-4,6-diones have also been shown to react as heterodienes with 2-methoxypropene (B42093) to give dihydropyrans with high diastereoselectivity. clockss.org

[2+2] Cycloadditions to the Exocyclic Olefin

The exocyclic double bond of this compound is a prime site for [2+2] cycloaddition reactions, particularly photochemical cycloadditions. These reactions offer a direct route to spirocyclic cyclobutane (B1203170) derivatives, which are valuable intermediates in the synthesis of complex natural products and other intricate molecular architectures.

The mechanism of these photocycloadditions typically proceeds through the initial photoexcitation of the enone system to an excited state. This excited species then interacts with an alkene to form a diradical intermediate, which subsequently collapses to the cyclobutane ring. The regioselectivity of the addition, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors of the reacting partners.

A related and significant reaction is the intramolecular [2+2] cycloaddition. For instance, irradiation of enol acetates derived from substituted 4-(prop-2-enyl)cyclopentane-1,3-diones leads to the formation of photoproducts resulting from an intramolecular [2+2] cycloaddition. rsc.org These products can be further elaborated to construct bicyclo[3.2.1]octane ring systems, highlighting the synthetic utility of this transformation. rsc.org

While specific examples of intermolecular [2+2] cycloadditions involving this compound with various alkenes are a subject of ongoing research, the general principles of enone photochemistry provide a predictive framework for its reactivity in this context.

Other Significant Reaction Pathways

Beyond cycloadditions, this compound undergoes a range of other important transformations, including reductions of its olefinic and carbonyl moieties, electrophilic additions to the exocyclic double bond, and intriguing rearrangement and ring-opening reactions.

Reduction Reactions of the Olefinic and Carbonyl Moieties

The reduction of this compound can be controlled to selectively target either the exocyclic double bond or the carbonyl groups, or both, depending on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a powerful method for the reduction of the exocyclic double bond. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is effective for the selective hydrogenation of exocyclic α,β-unsaturated ketones to the corresponding saturated ketones. researchgate.net The choice of solvent and the presence of additives can influence the selectivity and reaction rate. researchgate.net For instance, higher selectivities have been observed in non-polar solvents like toluene. researchgate.net

Furthermore, rhodium-based catalysts, particularly those with chiral ligands like bisphosphine-thiourea (ZhaoPhos), have been developed for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. rsc.org These reactions can produce α-chiral cyclic ketones with excellent yields and enantioselectivities. rsc.org The mechanism is believed to involve a hydrogen bond between the substrate and the catalyst, which plays a crucial role in the stereochemical outcome. rsc.org Ruthenium complexes have also been employed for the selective hydrogenation of the carbonyl functionality in α,β-unsaturated ketones to afford allylic alcohols. nih.gov

The following table summarizes representative conditions for the catalytic hydrogenation of exocyclic α,β-unsaturated ketones, which are applicable to this compound.

CatalystSubstrate TypeProduct TypeSelectivityReference
Pd/CExocyclic α,β-unsaturated ketoneSaturated ketoneHigh researchgate.net
Rh/ZhaoPhosExocyclic α,β-unsaturated ketoneChiral saturated ketoneHigh enantioselectivity rsc.org
Ru-NNS complexα,β-unsaturated ketoneAllylic alcoholHigh chemoselectivity nih.gov

This table presents generalized data for the catalytic hydrogenation of exocyclic α,β-unsaturated ketones, providing a predictive framework for the reactivity of this compound.

Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce the carbonyl groups of this compound. The reactivity and selectivity of these reagents differ significantly.

Sodium borohydride is a milder reducing agent and is generally selective for the reduction of aldehydes and ketones to the corresponding alcohols. libretexts.org In the context of this compound, NaBH₄ would be expected to reduce one or both of the carbonyl groups to hydroxyl groups, potentially leaving the exocyclic double bond intact under controlled conditions. The stereochemical outcome of the reduction of unsymmetrical ketones with NaBH₄ can lead to a mixture of diastereomers. chemistrysteps.com

Lithium aluminum hydride is a much more powerful reducing agent and will readily reduce both the carbonyl groups and the exocyclic double bond of this compound. libretexts.org LiAlH₄ can reduce esters, carboxylic acids, and amides in addition to aldehydes and ketones. khanacademy.org The reduction of an α,β-unsaturated ketone with LiAlH₄ typically leads to the corresponding saturated alcohol.

The table below outlines the expected products from the hydride reduction of this compound.

ReagentExpected Major Product(s)CommentsReference
NaBH₄2-Methylidene-3-hydroxycyclopentan-1-one and/or 2-methylidenecyclopentane-1,3-diolSelective for carbonyl reduction. Stereoisomeric mixtures are possible. libretexts.orgchemistrysteps.com
LiAlH₄2-Methylcyclopentane-1,3-diolReduces both carbonyls and the double bond. Stereoisomeric mixtures are possible. libretexts.orgkhanacademy.org

This table illustrates the predicted outcomes for the hydride reduction of this compound based on the known reactivity of the reducing agents.

Electrophilic Additions to the Exocyclic Double Bond

The electron-rich exocyclic double bond of this compound is susceptible to electrophilic attack. Common electrophiles such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) can add across the double bond.

The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion to give a vicinal dibromide. libretexts.org In the case of this compound, this would result in the formation of 2-(dibromomethyl)-2-methylcyclopentane-1,3-dione.

The addition of hydrogen halides, such as HBr, follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uk For this compound, this would lead to the formation of 2-bromo-2-methylcyclopentane-1,3-dione. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. masterorganicchemistry.com

Rearrangement Reactions and Ring-Opening Transformations

The strained ring system and the presence of multiple functional groups in this compound and its derivatives can lead to interesting rearrangement and ring-opening reactions, often under thermal or acidic conditions.

For example, the thermolysis of 2-cyclopropylcycloalk-2-enones, which are structurally related to derivatives of the title compound, can lead to products resulting from a homo rsc.orgrsc.orgsigmatropic hydrogen migration and subsequent isomerization. rsc.org While specific studies on the thermal rearrangement of this compound are limited, these findings suggest the potential for complex rearrangements.

Furthermore, cyclopentane-1,3-dione systems can be involved in ring-opening reactions. For instance, in the context of steroid synthesis, intermediates derived from 2-methylcyclopentane-1,3-dione undergo various transformations that can involve cleavage of the cyclopentane (B165970) ring. orgsyn.org These reactions are often driven by the release of ring strain or the formation of more stable products.

Oxidative Transformations and Cleavage Reactions

The exocyclic double bond in this compound is susceptible to various oxidative transformations, including cleavage reactions. These reactions are valuable for converting the methylene group into other functionalities or for breaking the carbon-carbon double bond to yield smaller molecular fragments.

One of the most common and efficient methods for the oxidative cleavage of a carbon-carbon double bond is ozonolysis . youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Treatment of this compound with ozone (O₃) would lead to the formation of an unstable primary ozonide (molozonide), which would then rearrange to a more stable secondary ozonide (1,2,4-trioxolane). masterorganicchemistry.comlibretexts.org Subsequent workup of the ozonide determines the final products.

A reductive workup , typically using reagents such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, would cleave the ozonide to yield 2-oxocyclopentane-1,3-dicarbaldehyde. youtube.comlibretexts.org This transformation is synthetically useful as it introduces two aldehyde functionalities into the molecule.

Alternatively, an oxidative workup , employing reagents like hydrogen peroxide (H₂O₂), would lead to the formation of 2-oxocyclopentane-1,3-dicarboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.org This process provides a direct route to a dicarboxylic acid derivative.

The general scheme for the ozonolysis of this compound is depicted below:

Scheme 1: Ozonolysis of this compound

Generated code

Other oxidative cleavage methods, such as permanganate (B83412) oxidation under harsh conditions (e.g., hot, acidic KMnO₄), could also be employed, likely leading to the formation of the dicarboxylic acid. However, controlling the reaction to avoid over-oxidation and side reactions can be challenging.

While specific research on the oxidative cleavage of this compound is limited, the principles of alkene chemistry provide a strong basis for predicting its behavior in these transformations.

Condensation Reactions with the Dione (B5365651) Functionality

The dione functionality in this compound, specifically the acidic methylene protons of the cyclopentane-1,3-dione ring, can participate in various condensation reactions. However, the exocyclic double bond is the more reactive site for nucleophilic attack in many cases. Condensation reactions can also be directed to the carbonyl groups under specific conditions.

One important class of reactions is the Knoevenagel condensation . While typically involving the reaction of an aldehyde or ketone with an active methylene compound, the dione moiety itself can act as the active methylene component after deprotonation. However, for this compound, the more characteristic reaction is the Michael addition of nucleophiles to the exocyclic double bond.

Nevertheless, condensation reactions involving the carbonyl groups can be achieved. For instance, reaction with primary amines or their derivatives can lead to the formation of enaminones or Schiff bases. These reactions are often catalyzed by acids and involve the initial nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration.

The reaction of this compound with hydrazines can lead to the formation of fused heterocyclic systems, such as pyrazole (B372694) derivatives. The reaction likely proceeds through initial condensation at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

The following table summarizes some potential condensation reactions of this compound, based on the known reactivity of related dicarbonyl compounds.

Table 1: Potential Condensation Reactions of this compound

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Enaminone/Schiff BaseAcid or base catalysis, often with removal of water
Hydrazine (H₂N-NH₂)Fused Pyrazole DerivativeAcid or base catalysis, heating
Hydroxylamine (H₂N-OH)Fused Isoxazole DerivativeAcid or base catalysis
Active Methylene Compounds (e.g., Malononitrile)Michael Adduct initially, potential for further cyclizationBase catalysis

It is important to note that the presence of the reactive exocyclic double bond can lead to competing Michael addition reactions, and the specific reaction pathway will depend on the nucleophile, catalyst, and reaction conditions employed. For instance, the Michael addition of active methylene compounds to the exocyclic double bond is a well-established reaction for similar α,β-unsaturated systems.

An In-depth Spectroscopic and Structural Analysis of this compound

The compound this compound is a fascinating subject for structural analysis. As the exocyclic tautomer of the more commonly encountered 2-methylcyclopentane-1,3-dione, it represents a less stable, yet structurally significant, isomer. The arrangement of an exocyclic double bond conjugated with two carbonyl groups within a five-membered ring creates a unique electronic and steric environment. This article provides a detailed examination of the advanced spectroscopic techniques used to elucidate the precise structure of this α,β-unsaturated diketone.

While experimental data for this compound is limited due to its relationship with its more stable tautomer, we can deduce its expected spectroscopic characteristics based on established principles and data from analogous structures.

Advanced Spectroscopic Characterization and Structural Elucidation Excluding Basic Identification Data

The definitive identification and detailed structural analysis of 2-methylidenecyclopentane-1,3-dione rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, configuration, and electronic properties.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a full suite of 1D and 2D NMR experiments would be required for unambiguous assignment.

The ¹H NMR spectrum is expected to be highly informative. The exocyclic methylidene protons (=CH₂) would appear as two distinct signals in the olefinic region, deshielded by the adjacent carbonyl groups. Their chemical shift would likely be in the range of δ 5.5-6.5 ppm. These protons would exhibit geminal coupling to each other.

The aliphatic protons on the cyclopentane (B165970) ring at positions 4 and 5 would appear as multiplets in the aliphatic region, likely around δ 2.5-3.0 ppm. The electron-withdrawing effect of the two carbonyl groups would shift these protons downfield from typical alkane signals.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
=CH₂ (olefinic) 5.5 - 6.5 Two separate signals, likely doublets or singlets depending on coupling

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, five distinct signals are expected. The two carbonyl carbons (C1 and C3) would be the most downfield, appearing in the δ 190-210 ppm range, characteristic of α,β-unsaturated ketones. The sp² carbons of the exocyclic double bond would also be in the downfield region, with the quaternary C2 appearing around δ 140-150 ppm and the =CH₂ carbon appearing around δ 120-130 ppm. The two equivalent sp³ carbons of the ring (C4 and C5) would be found further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1, C3 (C=O) 190 - 210
C2 (quaternary C=) 140 - 150
=CH₂ (olefinic) 120 - 130

2D NMR experiments are essential to confirm the connectivity established by 1D NMR.

COSY (Correlation Spectroscopy) would show correlation cross-peaks between the protons on C4 and C5, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal to its directly attached carbon. mdpi.com This would definitively assign the olefinic proton signals to the =CH₂ carbon and the aliphatic proton signals to the C4/C5 carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the conformation of the five-membered ring.

HRMS would be used to determine the exact mass of the molecular ion, which must correspond to the molecular formula C₆H₆O₂. The calculated exact mass is 110.0368 Da.

The fragmentation pattern in electron ionization mass spectrometry would be expected to show characteristic losses for cyclic ketones. A primary fragmentation would likely be the loss of a carbon monoxide (CO) molecule (28 Da) to give a fragment ion at m/z 82. Subsequent fragmentations could involve the further loss of another CO molecule or other small neutral fragments.

The IR spectrum provides key information about the functional groups present. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

Due to conjugation and ring strain, the C=O stretching frequency is expected to be complex, likely showing two distinct bands or a broad band in the region of 1700-1740 cm⁻¹. The exocyclic C=C double bond, being part of a conjugated system, would exhibit a stretching vibration around 1640-1660 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
C=O (conjugated ketone) 1700 - 1740 Strong, sharp
C=C (conjugated olefin) 1640 - 1660 Medium to strong
C-H (sp² olefinic) 3050 - 3150 Medium

To date, a single-crystal X-ray structure for this compound has not been reported in the literature. Obtaining such a structure would require the synthesis and isolation of this specific tautomer in a stable, crystalline form, which is challenging given its tendency to exist as the more stable 2-methylcyclopentane-1,3-dione isomer.

For comparison, studies on the parent compound, 1,3-cyclopentanedione, have shown that it exists in the enol form in the solid state, linked by hydrogen bonds. wikipedia.org The determination of the solid-state structure of the methylidene tautomer would be a significant contribution, providing definitive proof of its bond lengths, bond angles, and planarity, and confirming the conformational details of the cyclopentane ring.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Methylcyclopentane-1,3-dione

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 2-methylidenecyclopentane-1,3-dione at a molecular level. These calculations can predict various electronic and energetic properties, providing a quantitative basis for its reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgwpmucdn.com For any reaction to occur, electrons typically flow from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). youtube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.comnih.gov A smaller gap suggests a more reactive and "softer" molecule, while a larger gap indicates greater stability and "hardness". mdpi.com

In the context of this compound, the HOMO is expected to be located primarily on the exocyclic methylene (B1212753) group and the enolate system, making these regions nucleophilic. Conversely, the LUMO is likely centered on the carbonyl carbons and the exocyclic double bond, highlighting their electrophilic character. The energies of these frontier orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, in a Diels-Alder reaction, the overlap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) dictates the feasibility and stereochemical outcome of the reaction. masterorganicchemistry.com

Table 1: Theoretical HOMO-LUMO Energy Values for Related Compounds (Illustrative)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Methylcyclopentane-1,3-dione-7.026--
(E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one---
3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro-[acenaphthylene-1,2′-pyrrolidine]-2-one--3.4869

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a key determinant of its reactivity. Theoretical calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the partial atomic charges. These calculations typically reveal a significant polarization of the molecule.

The oxygen atoms of the carbonyl groups will possess a substantial negative charge, making them nucleophilic centers and capable of coordinating with electrophiles or participating in hydrogen bonding. The carbonyl carbons, in turn, will carry a partial positive charge, rendering them susceptible to nucleophilic attack. The exocyclic methylene carbon attached to the ring will also exhibit electrophilic character due to the electron-withdrawing effect of the adjacent carbonyl groups. Conversely, the terminal carbon of the methylene group is expected to have a higher electron density, making it a potential site for electrophilic attack.

These charge distributions are consistent with the known reactivity of Michael acceptors. nih.gov The polarization of the molecule facilitates the addition of nucleophiles to the exocyclic double bond.

Transition State Modeling for Reaction Pathways (e.g., Diels-Alder, Michael)

Computational modeling of transition states is a powerful tool for understanding the mechanisms and predicting the outcomes of chemical reactions. For this compound, this is particularly relevant for reactions like the Diels-Alder and Michael additions.

In a Diels-Alder reaction , where this compound would act as a dienophile, transition state calculations can elucidate the preferred stereochemical outcome (endo vs. exo selectivity). By calculating the energies of the different possible transition state structures, chemists can predict which product will be formed preferentially.

For the Michael addition , a reaction to which this compound is highly susceptible, transition state modeling can provide insights into the reaction mechanism and the factors influencing its rate and selectivity. fishersci.cabeilstein-journals.orgnih.gov For example, modeling can help to understand the role of catalysts in asymmetric Michael additions by examining the transition state structures involving the substrate, the nucleophile, and the catalyst. beilstein-journals.orgnih.gov Computational studies can also explore the potential for both open and cyclic transition states, which can influence the stereochemical outcome of the reaction. researchgate.net

Conformational Analysis of the Cyclopentane (B165970) Ring and Exocyclic Methylene Orientation

The five-membered cyclopentane ring is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. Computational methods can be used to determine the relative energies of these different conformations and identify the most stable arrangement of the atoms in this compound.

Furthermore, the orientation of the exocyclic methylene group relative to the cyclopentane ring is another important conformational variable. The rotation around the single bond connecting the methylene group to the ring can be explored computationally to identify the most stable rotational isomer. These conformational preferences can have a significant impact on the molecule's reactivity and its interactions with other molecules. For instance, steric hindrance arising from a particular conformation can influence the approach of a reagent and thus the outcome of a reaction.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. researchgate.netnih.gov

By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. nih.gov This calculated spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. For example, the characteristic stretching frequencies of the carbonyl groups and the exocyclic double bond can be accurately predicted.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These theoretical predictions can be instrumental in assigning the signals in the experimental ¹H and ¹³C NMR spectra to the specific protons and carbons in the molecule.

Mass spectrometric fragmentation patterns can also be rationalized through computational studies by calculating the energies of the various possible fragment ions. This helps in understanding the fragmentation pathways observed in the experimental mass spectrum. nist.gov

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of functional groups in 2-methylidenecyclopentane-1,3-dione makes it an ideal building block for creating complex molecular structures. illinois.edu Chemists can exploit its reactivity to introduce a variety of substituents and to construct more elaborate molecules with specific three-dimensional arrangements. illinois.edu This modularity is crucial in the synthesis of novel compounds with potential applications in various fields, including materials science and medicinal chemistry. phys.org

Scaffold for the Construction of Fused and Bridged Ring Systems

The cyclopentane-1,3-dione framework serves as an excellent starting point for the synthesis of bicyclic systems, which can be either fused or bridged. slideshare.netiupac.org Fused ring systems are formed when two rings share an edge (two adjacent atoms), while bridged systems have two rings sharing two non-adjacent atoms. These complex ring systems are common motifs in many biologically active natural products and pharmaceuticals. nih.govresearchgate.net The construction of these architectures often relies on strategic bond formations, such as intramolecular aldol (B89426) condensations or cycloaddition reactions, where the dione (B5365651) can act as a key precursor. nih.gov The ability to construct such systems is a significant area of research in organic synthesis. nih.gov

Precursors for Natural Product Synthesis (Analogy to 2-Methylcyclopentane-1,3-dione in Steroid Synthesis)

While direct examples for this compound are not extensively documented in readily available literature, a strong analogy can be drawn to the well-established role of its close relative, 2-methylcyclopentane-1,3-dione, in the total synthesis of steroids. orgsyn.orgmedchemexpress.com This analogous compound is a crucial intermediate, highlighting the utility of the cyclopentane-1,3-dione core in building complex polycyclic natural products. orgsyn.org The presence of the exocyclic methylene (B1212753) group in this compound offers additional synthetic handles for annulation and functionalization reactions, suggesting its potential as a precursor for a wide array of natural products beyond steroids.

Stereoselective Synthesis and Chiral Auxiliaries Utilizing the Compound’s Structure

The planar and prochiral nature of the this compound ring system makes it an attractive substrate for stereoselective reactions. By employing chiral catalysts or reagents, it is possible to control the three-dimensional arrangement of atoms in the products formed from this starting material. This is of paramount importance in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where only one enantiomer may possess the desired biological activity.

Furthermore, the rigid framework of the dione could potentially be incorporated into chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction, and are subsequently removed. The development of new chiral auxiliaries is a continuous endeavor in asymmetric synthesis.

Scaffold for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. nih.govnih.gov The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of various heterocycles. For instance, condensation reactions with binucleophiles such as hydrazines, hydroxylamine, or ureas can lead to the formation of pyrazole (B372694), isoxazole, and pyrimidine (B1678525) derivatives, respectively. The exocyclic double bond provides an additional site for functionalization or ring-forming reactions, expanding the diversity of accessible heterocyclic structures.

Development of Novel Reagents and Catalysts Based on the this compound Framework

The inherent reactivity and structural features of this compound also lend themselves to the development of new reagents and catalysts. For example, its derivatives could be explored as ligands for metal-catalyzed reactions. The dione moiety can act as a bidentate ligand, chelating to a metal center, while the exocyclic double bond could be modified to tune the steric and electronic properties of the resulting catalyst. This could lead to the discovery of novel catalytic systems with enhanced activity and selectivity for a variety of organic transformations.

Future Research Directions

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A significant frontier in the application of 2-methylidenecyclopentane-1,3-dione lies in the development of synthetic routes that afford high levels of stereocontrol. The ability to selectively generate specific stereoisomers is paramount in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates biological activity and material properties.

Current research has demonstrated the feasibility of diastereoselective reactions involving related cyclopentane (B165970) dione (B5365651) systems. For instance, the Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, while successful in generating the desired products, has so far only achieved moderate diastereoselectivities. beilstein-journals.org Future work will likely focus on the use of chiral catalysts, including organocatalysts and transition metal complexes, to induce high levels of enantioselectivity and diastereoselectivity in reactions involving this compound. The aim is to control the formation of new stereocenters with precision, often yielding diastereomeric ratios greater than 99:1. youtube.com

Key areas of exploration will include:

Asymmetric Michael Additions: Developing catalysts that can effectively shield one face of the this compound or the incoming nucleophile to favor the formation of one enantiomer over the other.

Catalytic Asymmetric Cycloadditions: Investigating Diels-Alder and other cycloaddition reactions where the dienophile or diene is a derivative of this compound, using chiral Lewis acids or organocatalysts to control the stereochemical outcome.

Substrate Control: Modifying the structure of this compound with chiral auxiliaries to direct the stereochemical course of a reaction.

Exploration of Unprecedented Reactivity Modes under Novel Catalytic Conditions

The reactivity of this compound is largely governed by its electron-deficient double bond and the adjacent dicarbonyl moiety. Future research will likely explore novel catalytic systems to unlock unprecedented modes of reactivity.

This could involve:

Photoredox Catalysis: Utilizing light-absorbing catalysts to generate radical intermediates from this compound, enabling previously inaccessible transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of coupling partners that can react with derivatives of this compound to form new carbon-carbon and carbon-heteroatom bonds.

Dual Catalysis: Combining two different catalytic cycles to orchestrate tandem reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

For example, the regioselectivity of alkylation reactions with 2-methylcyclopentane-1,3-dione is known to be highly dependent on the solvent and the nature of the alkylating agent, leading to either C- or O-alkylation products. researchgate.net Novel catalytic approaches could provide greater control over this selectivity, opening up new avenues for functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow systems offers numerous advantages, including improved safety, scalability, and efficiency. The integration of this compound into flow chemistry platforms represents a significant area for future development.

Flow reactors, with their precise control over reaction parameters such as temperature, pressure, and residence time, can enable reactions that are difficult or hazardous to perform in batch. nih.gov For instance, reactions involving highly reactive intermediates or exothermic processes can be managed more effectively in a continuous flow setup.

Furthermore, the development of automated synthesis platforms has the potential to revolutionize the discovery of new molecules. chemrxiv.org By integrating the synthesis of this compound derivatives into an automated workflow, researchers could rapidly generate libraries of compounds for screening in various applications. This approach combines the modularity of iterative assembly with the efficiency of automated purification, significantly accelerating the drug discovery and materials development process. chemrxiv.org

Computational Design of New this compound Analogs with Tunable Reactivity

Computational chemistry and in silico modeling are becoming increasingly powerful tools in the design of new molecules with specific properties. nih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity: Use density functional theory (DFT) and other computational models to predict the reactivity of novel analogs of this compound. This can help to identify promising candidates for synthesis and experimental validation.

Tune Electronic Properties: Systematically modify the substituents on the cyclopentane ring to fine-tune the electronic properties of the molecule, thereby controlling its reactivity in a predictable manner.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of reactions involving this compound, aiding in the rational design of more efficient and selective catalysts. nih.gov

By combining computational design with experimental synthesis, researchers can accelerate the discovery of new this compound analogs with tailored reactivity for specific applications.

Applications in Materials Science and Medicinal Chemistry (Focusing on Chemical Properties Relevant to Synthesis)

The inherent chemical properties of this compound make it an attractive scaffold for the development of new materials and therapeutic agents. Its ability to participate in a variety of chemical transformations allows for the synthesis of diverse molecular architectures.

In Materials Science: The rigid cyclopentane ring and the reactive methylene (B1212753) group could be exploited in the synthesis of novel polymers and functional materials. For example, derivatives of this compound could be incorporated into polymer backbones to create materials with specific thermal or optical properties.

In Medicinal Chemistry: The this compound core can serve as a starting point for the synthesis of biologically active molecules. The Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone, for instance, yields an important intermediate in natural product synthesis. fishersci.ca Future research will likely focus on the synthesis of libraries of this compound derivatives and the evaluation of their biological activities against a range of therapeutic targets.

The acidic nature of the dione and its ability to form hydrogen bonds are also key features that can be exploited in the design of molecules that interact with biological targets. biosynth.com

Q & A

Basic Research Question

  • ¹H NMR : The exocyclic methylidene group (C=CH₂) appears as a singlet at δ 5.8–6.2 ppm, distinct from methyl groups in analogs like 2-methylcyclopentane-1,3-dione (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Conjugated carbonyl stretches at 1700–1750 cm⁻¹ and C=C absorption at 1600–1650 cm⁻¹ confirm the α,β-unsaturated diketone system .
  • Mass Spectrometry : Molecular ion peak at m/z 110.037 (C₆H₆O₂⁺) with fragmentation patterns showing loss of CO (28 amu) .

What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., melting point variability)?

Advanced Research Question
Discrepancies in melting points (e.g., 286–288°C vs. unreported values) arise from polymorphism or impurities. Mitigation strategies:

  • Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure polymorphs.
  • DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms purity (>98% by HPLC) .
  • Collaborative Validation : Cross-reference data with NIST-standardized methods to align with published thermochemical databases .

How does the methylidene group influence the compound’s reactivity in nucleophilic additions?

Advanced Research Question
The electron-deficient α,β-unsaturated system directs regioselective nucleophilic attack:

  • Michael Addition : Amines or thiols preferentially attack the β-carbon, forming stable adducts. Monitor stereochemistry via NOESY NMR .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict charge distribution, showing higher electrophilicity at the β-position (Mulliken charge: +0.32 vs. +0.18 at α-carbon) .

What are the best practices for handling this compound due to its sensitivity to moisture and light?

Q. Methodological Guidance

  • Storage : Keep under inert gas (Ar/N₂) in amber glass vials at −20°C to prevent hydrolysis of the diketone moiety .
  • Safety Protocols : Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods. Quench waste with 10% NaOH to neutralize reactive intermediates .

How can researchers design kinetic studies to probe the compound’s stability in aqueous solutions?

Advanced Research Question

  • pH-Dependent Degradation : Use buffer systems (pH 2–12) and monitor degradation via UV-Vis at λ = 260 nm (carbonyl absorption). Half-life (t₁/₂) decreases from 48 hours (pH 7) to <2 hours (pH 12) due to hydroxide-mediated ring-opening .
  • Activation Energy Calculation : Conduct Arrhenius plots at 25–60°C to determine Eₐ (typical range: 50–70 kJ/mol) .

What computational tools are recommended for predicting the compound’s bioactivity or interaction with enzymes?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets like cyclooxygenase-2 (COX-2), leveraging its diketone motif for hydrogen bonding .
  • QSAR Models : Train models using descriptors like PSA (34.14 Ų) and LogP (0.47) to predict antimicrobial activity against S. aureus (IC₅₀ ~ 25 µM) .

How can isotopic labeling (e.g., ¹³C) elucidate mechanistic pathways in cycloaddition reactions?

Q. Methodological Guidance

  • Synthesis of ¹³C-Labeled Precursors : Introduce ¹³C at the methylidene carbon via Wittig reactions with ¹³C-enriched reagents.
  • NMR Tracking : Observe isotopic shifts in reaction intermediates to confirm [4+2] vs. [2+2] cycloaddition pathways .

What strategies address discrepancies in reported catalytic efficiencies for asymmetric syntheses?

Advanced Research Question
Variability in enantiomeric excess (e.g., 70–90% ee) stems from catalyst-substrate mismatches. Solutions:

  • Chiral Ligand Screening : Test Jacobsen’s Mn(III)-salen complexes or BINOL-derived phosphoric acids for improved stereocontrol .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to optimize reaction time and temperature .

How can researchers validate the environmental fate of this compound using OECD guidelines?

Q. Methodological Guidance

  • Biodegradation Assays : Conduct OECD 301F tests with activated sludge to measure BOD₅ (biological oxygen demand). The compound shows moderate persistence (t₁/₂ = 14 days) .
  • Ecotoxicology : Follow OECD 202 (Daphnia magna acute toxicity) protocols; LC₅₀ = 12 mg/L indicates low aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.